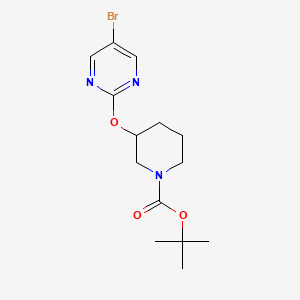

1-Boc-3-(5-Bromopyrimidin-2-yloxy)piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Boc-3-(5-Bromopyrimidin-2-yloxy)piperidine is a chemical compound with the molecular formula C14H20BrN3O3 . It is used in the synthesis of various pharmaceuticals . This compound is not intended for human or veterinary use and is primarily used for research purposes.

Synthesis Analysis

The synthesis of piperidine derivatives, such as this compound, involves several reactions. The method proposed by the authors combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .Molecular Structure Analysis

The molecular structure of this compound is characterized by a six-membered heterocyclic ring that includes one nitrogen atom and five carbon atoms . The molecular weight of this compound is 358.236.Scientific Research Applications

Synthesis of Piperidine Derivatives

Microwave-mediated Suzuki–Miyaura Cross-Couplings : A study demonstrated the synthesis of Boc-protected (piperazin-1-ylmethyl)biaryls via microwave-mediated Suzuki–Miyaura coupling, highlighting a method for creating biaryl libraries with potential applications in drug development (Spencer et al., 2011).

Huisgen-1,3-Dipolar Cycloaddition : Another research introduced orthogonally N-protected (Boc and Cbz) 4-(1,2,3-triazol-4-yl)-substituted 3-aminopiperidines as new scaffolds for combinatorial chemistry, showing the versatility of piperidine derivatives in synthesizing complex molecules for various applications (Schramm et al., 2010).

Palladium-catalyzed β-Selective C(sp3)-H Arylation : The study by Millet and Baudoin (2015) developed a method for the β-selective C(sp3)-H arylation of N-Boc-Piperidines, providing an efficient way to synthesize 3-arylpiperidines, crucial building blocks in pharmaceutical research (Millet & Baudoin, 2015).

Novel Compound Synthesis and Characterization

Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates : A study detailed the development and synthesis of novel heterocyclic amino acids, showcasing the potential of piperidine derivatives in creating new chemical entities with possible therapeutic applications (Matulevičiūtė et al., 2021).

Synthesis of N-Boc-1,2,3,5-tetrahydrospiro[benzo[c]azepine-4,2-piperidine] : This research reported on the synthesis of a novel compound, potentially opening avenues for the development of new pharmaceuticals or research tools (Wang Qian-y, 2015).

Pharmacological Applications

- Inhibitors and Drug Development : Research into the synthesis of potent lymphocyte function-associated antigen-1 inhibitors, and the development of HIV-1 inhibitors, demonstrates the role of piperidine derivatives in creating molecules with significant therapeutic potential, highlighting the importance of such chemical structures in drug discovery and development (Latli et al., 2011); (Dai Qiu-yun, 2011).

Mechanism of Action

- The primary target of this compound is not explicitly mentioned in the literature I found. However, piperidine derivatives, including 1-Boc-3-(5-Bromopyrimidin-2-yloxy)piperidine, are essential synthetic fragments for designing drugs. They play a significant role in the pharmaceutical industry and are present in various classes of pharmaceuticals and alkaloids .

Target of Action

Researchers continue to explore piperidine derivatives for drug development, making them a fascinating area of study . If you need more information or have additional questions, feel free to ask! 😊

Properties

IUPAC Name |

tert-butyl 3-(5-bromopyrimidin-2-yl)oxypiperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrN3O3/c1-14(2,3)21-13(19)18-6-4-5-11(9-18)20-12-16-7-10(15)8-17-12/h7-8,11H,4-6,9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKKCIZYFXVJWRL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)OC2=NC=C(C=N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BrN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60661757 |

Source

|

| Record name | tert-Butyl 3-[(5-bromopyrimidin-2-yl)oxy]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914347-76-5 |

Source

|

| Record name | tert-Butyl 3-[(5-bromopyrimidin-2-yl)oxy]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.